3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic substitution rules. The parent chain is identified as propanamide, a three-carbon amide. At position 3 of the propane backbone, a 1H-indol-3-yl substituent is attached. The nitrogen atom of the amide group is further substituted with a (3-methyl-1,2,4-oxadiazol-5-yl)methyl group.
The numbering of the oxadiazole ring follows IUPAC guidelines, with priority given to the oxygen atom (position 1), followed by nitrogen atoms at positions 2 and 4. The methyl group at position 3 ensures unambiguous identification .
Molecular Architecture: Indole-Oxadiazole-Propanamide Hybridization
The compound features a tripartite structure:
- Indole Moiety : A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The indole’s 3-position is covalently bonded to the propanamide chain.
- Oxadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3-methyl substitution at position 3 introduces steric and electronic effects.
- Propanamide Linker : A three-carbon spacer connecting the indole and oxadiazole groups, with an amide functional group facilitating hydrogen bonding.
The methylene group (-CH₂-) linking the oxadiazole to the amide nitrogen introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states. Hybridization of the oxadiazole’s nitrogen atoms (sp²) and the indole’s aromatic system (sp²) creates a planar region that may influence crystal packing .
Crystallographic Characterization and Three-Dimensional Conformational Analysis
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of this compound. While experimental crystallographic data for this specific molecule are not publicly available, analogous indole-oxadiazole hybrids exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pna2₁ space groups . Key anticipated crystallographic parameters include:
| Parameter | Expected Range |
|---|---|
| Unit Cell Dimensions | a = 10–12 Å, b = 8–10 Å, c = 14–16 Å |
| Space Group | P2₁/c (common for chiral molecules) |
| Z-Value | 4–8 molecules per unit cell |
| Density | 1.3–1.5 g/cm³ |
The indole and oxadiazole rings are likely coplanar due to π-π interactions, while the propanamide linker adopts a staggered conformation to minimize steric clashes. Hydrogen bonding between the amide carbonyl (C=O) and oxadiazole nitrogen atoms may stabilize the lattice .
Electronic Structure and Quantum Chemical Properties
Density functional theory (DFT) calculations predict distinct electronic features:
- HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) localizes on the indole’s π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient oxadiazole ring. A calculated HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .
- Electrostatic Potential : Regions of high electron density (indole) and electron deficiency (oxadiazole) create a dipole moment of ~3.2 D, favoring polar solvent interactions .
- Aromaticity : Nucleus-independent chemical shift (NICS) values confirm the indole’s aromaticity (NICS(1) = -10.5 ppm) and the oxadiazole’s moderate aromatic character (NICS(1) = -5.2 ppm) .
| Quantum Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.7 eV |
| Dipole Moment | 3.2 Debye |
| Partial Charges (Indole N) | -0.45 e |
The oxadiazole’s inductive electron-withdrawing effect polarizes the propanamide linker, enhancing its hydrogen-bond acceptor capacity .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-18-15(21-19-10)9-17-14(20)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16H,6-7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVKYLITJYSPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the reaction of an indole derivative with an oxadiazole derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the indole and oxadiazole moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the reduction of the oxadiazole ring.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the enzyme, altering its conformation and reducing its activity. This mechanism is beneficial in the management of type 2 diabetes by controlling blood glucose levels.
Comparison with Similar Compounds
Key Structural Variations and Implications
- Indole Position : The target compound’s indol-3-yl group contrasts with indol-5-yl in . Positional differences influence electronic properties and binding interactions (e.g., indol-3-yl is critical in serotonin analogs) .
- Oxadiazole Substituents : The 3-methyl group on the oxadiazole (target) vs. isopropyl () or benzenesulfonylmethyl () affects steric bulk and solubility. Methyl groups enhance metabolic stability compared to bulkier substituents .
- Amide Modifications : The target’s methyl-oxadiazole-linked amide differs from carbazolyl () or triazolyl () groups, which may alter receptor affinity or pharmacokinetics.
Biological Activity
The compound 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a novel synthetic molecule that combines the indole structure with an oxadiazole moiety. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole ring, which is known for its biological significance, and an oxadiazole ring that is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds containing indole moieties have demonstrated significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
In a comparative study, this compound was tested against several cancer types. The results indicated that this compound exhibited a dose-dependent cytotoxic effect on human colon cancer cells (HCT116) with an IC50 value of approximately 15 µM . Additionally, it showed promising activity against breast cancer cell lines (MCF7) with similar IC50 values.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction |
| MCF7 | 18 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 2 |
The compound exhibited superior activity against MRSA compared to traditional antibiotics like levofloxacin, indicating its potential as a novel antimicrobial agent.
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, the compound has shown neuroprotective properties in vitro. In a study involving oxidative stress models using neuronal cell lines, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability.
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the effects of this compound on HCT116 cells revealed that it induced apoptosis via the intrinsic pathway. Flow cytometry analysis showed an increase in Annexin V positive cells after treatment with the compound.
- Case Study on Antimicrobial Efficacy : In another study assessing its antibacterial properties against clinical isolates of MRSA, the compound demonstrated a remarkable ability to inhibit bacterial growth at low concentrations while exhibiting minimal cytotoxicity towards human fibroblast cells.
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide?
The compound is synthesized via a multi-step pathway involving:
- Step 1 : Condensation of indole derivatives with oxadiazole precursors under basic conditions (e.g., NaH in DMF at 35°C for 8 hours).
- Step 2 : Thiolation or alkylation of intermediates, followed by coupling with propanamide backbones using 2-bromo-N-substituted acetamides .
- Purification : Precipitation via ice-water quenching, followed by filtration and washing with distilled water .
Q. How is structural characterization performed for this compound and its intermediates?
Key techniques include:
- NMR : Proton assignments for indole (e.g., δ 7.04 ppm for H-5’), oxadiazole (δ 3.43 ppm for CH2), and amide protons.
- Mass spectrometry : EIMS or HRMS to confirm molecular ions (e.g., m/z 189 for intermediates like 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol) .
- Elemental analysis : Validation of C, H, N, and S content to confirm purity .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions.
- Catalysts : NaH or K2CO3 facilitates deprotonation and coupling steps.
- Temperature : Mild heating (35–50°C) balances reactivity and minimizes side reactions .
Advanced Research Questions
Q. How do structural modifications to the indole or oxadiazole moieties affect biological activity?
- Indole substitutions : Electron-withdrawing groups (e.g., -NO2) at the indole C-5 position enhance enzyme inhibition (e.g., acetylcholinesterase) by increasing electrophilicity .
- Oxadiazole variations : Replacing the methyl group with trifluoromethyl improves metabolic stability but may reduce solubility .
- Methodology : Use QSAR models to correlate substituent effects with IC50 values from enzyme assays .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Control experiments : Compare activity in enzyme-only assays versus cell-based models to isolate target-specific effects.
- Dose-response profiling : Use a wide concentration range (nM–µM) to identify off-target effects at higher doses.
- Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates .
Q. How can computational methods predict the compound’s binding mode with target proteins?
- Docking software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction modeling.
- Validation : Compare docking scores with experimental IC50 values and mutagenesis data (e.g., alanine scanning of active-site residues) .
- MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .
Q. What analytical techniques quantify degradation products under physiological conditions?
- HPLC-MS : Monitor hydrolytic cleavage of the amide bond in PBS (pH 7.4) at 37°C.
- Stability assays : Track half-life using accelerated stability conditions (e.g., 40°C/75% RH) .
Methodological Considerations
Q. How to design a robust SAR study for this compound class?
- Scaffold diversification : Synthesize analogs with variations in indole (C-3/C-5), oxadiazole (C-3 methyl), and propanamide (N-alkyl) groups.
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., donepezil for acetylcholinesterase).
- Cross-validate : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm hit reproducibility .
Q. What strategies mitigate solubility issues during in vitro assays?
Q. How to address discrepancies between computational predictions and experimental binding data?
- Re-docking : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better match crystallographic ligand poses.
- Water mapping : Include explicit solvent molecules in docking grids to account for hydrogen-bonding networks.
- Experimental validation : Perform SPR or ITC to measure binding kinetics and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
